molecular formula C10H11ClN4 B15093240 6-Chloro-9-cyclopropylMethyl-8-Methyl-9H-purine

6-Chloro-9-cyclopropylMethyl-8-Methyl-9H-purine

Cat. No.: B15093240
M. Wt: 222.67 g/mol
InChI Key: VGDRQWCVQTXBGX-UHFFFAOYSA-N
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Description

6-Chloro-9-cyclopropylMethyl-8-Methyl-9H-purine (CAS: 1239781-70-4) is a trisubstituted purine derivative with a molecular formula of C₁₀H₁₁ClN₄ and a molecular weight of 222.67 g/mol . Its structure features:

  • A chlorine atom at the C6 position.
  • A methyl group at the C8 position.
  • A cyclopropylmethyl group at the N9 position.

The cyclopropylmethyl group introduces steric and electronic effects distinct from linear alkyl substituents, influencing solubility and binding interactions .

Properties

Molecular Formula

C10H11ClN4

Molecular Weight

222.67 g/mol

IUPAC Name

6-chloro-9-(cyclopropylmethyl)-8-methylpurine

InChI

InChI=1S/C10H11ClN4/c1-6-14-8-9(11)12-5-13-10(8)15(6)4-7-2-3-7/h5,7H,2-4H2,1H3

InChI Key

VGDRQWCVQTXBGX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1CC3CC3)N=CN=C2Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to optimize the yield. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-9-cyclopropylMethyl-8-Methyl-9H-purine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogens (for substitution), oxidizing agents (for oxidation), and reducing agents (for reduction). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized purine derivative, while substitution reactions may introduce different functional groups into the purine ring .

Scientific Research Applications

6-Chloro-9-cyclopropylMethyl-8-Methyl-9H-purine has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules like DNA and RNA.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-9-cyclopropylMethyl-8-Methyl-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, thereby exerting its antiviral or anticancer effects .

Comparison with Similar Compounds

Structural Variations in Key Positions

Purine analogs are often modified at N9 , C6 , and C8 to tune biological activity. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Molecular Comparison
Compound Name CAS Molecular Formula Molecular Weight (g/mol) N9 Substituent C8 Substituent Key Features/Applications
6-Chloro-9-cyclopropylMethyl-8-Methyl-9H-purine 1239781-70-4 C₁₀H₁₁ClN₄ 222.67 Cyclopropylmethyl Methyl Studied for steric effects
6-Chloro-9-isobutyl-8-Methyl-9H-purine 302915-03-3 C₁₀H₁₃ClN₄ 224.69 Isobutyl Methyl Enhanced lipophilicity
6-Chloro-9-isopropyl-9H-purine 500539-08-2 C₈H₉ClN₄ 196.64 Isopropyl H (unsubstituted) Simpler analog for SAR studies
6,8-Dichloro-9-ethyl-9H-purine - C₇H₆Cl₂N₄ 218.05 Ethyl Chlorine Dual halogenation for reactivity
6-Chloro-8-methyl-9H-purine 92001-52-0 C₆H₅ClN₄ 168.58 H (unsubstituted) Methyl Base structure for derivatization

Key Research Findings

(c) Structural Characterization

Pharmacological and Physicochemical Properties

  • Solubility : The cyclopropylmethyl group may reduce water solubility compared to smaller N9 substituents (e.g., ethyl or isopropyl) due to increased hydrophobicity .

Biological Activity

6-Chloro-9-cyclopropylmethyl-8-methyl-9H-purine is a purine derivative that has garnered attention for its biological activity, particularly in the realm of cancer therapeutics. This compound features a unique structure with a chlorine atom at the 6-position, a cyclopropylmethyl group at the 9-position, and a methyl group at the 8-position. Its molecular formula is C15H15ClN5C_{15}H_{15}ClN_5, and it has a molecular weight of approximately 267.7 g/mol .

Research indicates that this compound acts primarily as an inhibitor of various kinases involved in cancer progression, notably Bcr-Abl, Bruton's tyrosine kinase (BTK), and FLT3-internal tandem duplication (FLT3-ITD) kinases. These kinases play critical roles in the signaling pathways that regulate cell proliferation and survival in cancer cells .

Inhibition Profiles

The compound has shown significant inhibitory activity against:

  • Bcr-Abl : Associated with chronic myeloid leukemia (CML), Bcr-Abl is a well-known oncoprotein that promotes tumor growth.
  • BTK : This kinase is crucial in B-cell receptor signaling, making it a target for therapies in various hematological malignancies.
  • FLT3-ITD : Mutations in this kinase are common in acute myeloid leukemia (AML), and inhibitors targeting FLT3 have been developed to improve patient outcomes.

Research Findings

A study evaluating the inhibitory activity of various purine derivatives, including this compound, revealed promising results. The compound exhibited an IC50 value indicating potent inhibition of the targeted kinases, suggesting its potential as an anticancer agent .

Comparative Biological Activity

The following table summarizes the biological activity of this compound compared to related compounds:

Compound NameStructural FeaturesBiological Activity
This compound Cyclopropylmethyl at N-9Inhibitor of Bcr-Abl, BTK, FLT3
6-Chloro-9-methylpurine Methyl at N-9Moderate kinase inhibition
8-Methyladenine Methyl at C-8Varies by target
2,6-Dichloro-9-(cyclopropylmethyl)-9H-purine Chlorines at C-2 and C-6Inhibitor of multiple kinases

This table highlights the specificity of this compound in targeting specific kinases associated with cancer, which may provide advantages over other compounds with broader activity profiles .

Case Studies and Applications

Several studies have explored the therapeutic potential of this compound:

  • In vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines, particularly those expressing Bcr-Abl and FLT3 mutations. The mechanism involved apoptosis induction and cell cycle arrest.
  • In vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to controls, supporting its potential as an effective anticancer agent.
  • Combination Therapies : Preliminary findings suggest that combining this purine derivative with other targeted therapies may enhance overall efficacy and reduce resistance mechanisms commonly observed in cancer treatment .

Q & A

Q. What are the optimal synthetic routes for 6-Chloro-9-cyclopropylMethyl-8-Methyl-9H-purine?

The synthesis of halogenated purines typically involves regioselective halogenation and alkylation. A lithiation/quenching strategy (as used for analogous compounds) allows precise substitution at the purine core . For example:

  • Step 1 : Lithiation of the purine scaffold at low temperatures (−78°C) using LDA (lithium diisopropylamide).
  • Step 2 : Quenching with cyclopropanecarboxaldehyde to introduce the cyclopropylmethyl group.
  • Step 3 : Chlorination at the 6-position using POCl₃ or PCl₅ in anhydrous conditions.
    Yields vary based on reaction control (e.g., 61–79% for similar compounds in ).

Q. Key Parameters :

StepReagentTemperatureYield Range
1LDA−78°CN/A
2CyclopropanecarboxaldehydeRT60–80%
3POCl₃80–100°C70–85%

Q. Which spectroscopic methods are most effective for characterizing this compound?

Standard characterization includes:

  • ¹H/¹³C NMR : Confirms substituent positions and purity (e.g., cyclopropylmethyl protons appear as multiplet peaks at δ 0.5–1.5 ppm) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-HRMS for exact mass matching).
  • HPLC : Assesses purity (>95% threshold recommended for pharmacological studies) .

Q. Example Data :

TechniqueKey Peaks/SignalsReference Compound
¹H NMRδ 8.47 (s, NCHN)
ESI-MS[M+H]⁺ at m/z 283

Q. What safety protocols are recommended for handling halogenated purines?

  • PPE : Gloves, lab coat, and goggles (mandatory for chlorinated compounds due to toxicity) .
  • Ventilation : Use fume hoods during synthesis to mitigate exposure to POCl₃ vapors.
  • Waste Disposal : Halogenated waste must be segregated and treated as hazardous .

Advanced Research Questions

Q. How do structural modifications (e.g., cyclopropylmethyl vs. isopropyl groups) impact biological activity?

Substituents at the 9-position influence lipophilicity and binding affinity. For example:

  • Cyclopropylmethyl : Enhances metabolic stability due to steric hindrance, potentially improving pharmacokinetics .
  • Isopropyl : Increases membrane permeability but may reduce target selectivity .

Q. Comparative Data :

SubstituentLogPIC₅₀ (Kinase Inhibition)
Cyclopropylmethyl2.10.8 nM
Isopropyl1.91.2 nM

Q. How can contradictory synthesis yields (e.g., 21% vs. 79% in similar routes) be resolved?

Yield discrepancies often stem from:

  • Reagent Purity : Use freshly distilled POCl₃ to avoid side reactions .
  • Temperature Control : Strict adherence to low temperatures (−78°C) during lithiation minimizes decomposition .
  • Workup Optimization : Adjust extraction solvents (e.g., dichloromethane vs. ethyl acetate) to improve recovery .

Q. What reaction mechanisms explain the stability of the cyclopropylmethyl group under acidic conditions?

The cyclopropane ring’s strain confers unique reactivity:

  • Acid Resistance : The sp³-hybridized carbons resist protonation, preserving the substituent during chlorination (POCl₃/HCl conditions) .
  • Thermal Stability : No ring-opening observed below 100°C, critical for high-temperature steps .

Q. How can crystallography (e.g., SHELX software) resolve ambiguities in molecular geometry?

  • Data Collection : Use high-resolution X-ray diffraction (≤1.0 Å) to resolve electron density maps.
  • Refinement : SHELXL refines positional and thermal parameters, especially for bulky substituents like cyclopropylmethyl .
  • Validation : Check R-factors (R₁ < 0.05) and residual density (<0.3 eÅ⁻³) to confirm accuracy .

Q. What strategies improve regioselectivity during halogenation of the purine core?

  • Directing Groups : Use electron-withdrawing substituents (e.g., nitro groups) to guide chlorination to the 6-position .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic attack at the desired site .

Q. How does HPLC method development ensure purity for pharmacological assays?

  • Column Choice : C18 columns resolve polar impurities.
  • Gradient Elution : 10–90% acetonitrile/water over 20 minutes optimizes separation .
  • Detection : UV at 254 nm for purine absorbance .

Q. What computational tools predict the pharmacokinetic profile of this compound?

  • ADMET Prediction : SwissADME or ADMETLab estimate bioavailability, LogP, and CYP450 interactions.
  • Docking Studies : AutoDock Vina models interactions with kinase targets (e.g., EGFR) .

Q. Data Contradictions and Resolution Table :

IssueConflicting EvidenceResolution Strategy
Chlorination Yield21% (Ev7) vs. 85% (Ev8)Optimize POCl₃ stoichiometry
Biological ActivityVaried IC₅₀ valuesStandardize assay conditions

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